Kaempférol 7-O-rhamnoside

Vue d'ensemble

Description

Alpha-rhamnoisorobine : est un glycoside de flavonol, plus précisément un rhamnoside de kaempférol. On le trouve naturellement dans diverses plantes, notamment le Maesa membranacea et l'Hibiscus cannabinus. Ce composé a suscité l'intérêt en raison de ses propriétés neuroprotectrices, anti-inflammatoires et dépigmentantes potentielles .

Applications De Recherche Scientifique

Anticancer Properties

Kaempferol 7-O-rhamnoside exhibits significant anticancer activity, particularly against breast cancer cells. Research has demonstrated that KR induces apoptosis in MCF-7 breast cancer cells through the activation of caspase-dependent pathways. In vitro studies indicated that KR inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 227 μM for MCF-7 cells compared to 448 μM for non-cancerous HC-04 cells, suggesting a selective cytotoxic effect on cancer cells .

Table 1: Anticancer Activity of Kaempferol 7-O-Rhamnoside

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 227 | Induces apoptosis via caspase activation |

| HC-04 | 448 | Less cytotoxicity compared to MCF-7 |

Immunomodulatory Effects

Recent studies have identified KR as a potential inhibitor of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. Biochemical assays revealed that KR significantly inhibits this protein-protein interaction, suggesting its potential as an immune checkpoint inhibitor in cancer therapy. The binding affinity of KR to PD-1 and PD-L1 was confirmed through surface plasmon resonance (SPR) analysis .

Table 2: Binding Affinity of Kaempferol 7-O-Rhamnoside

| Target Protein | Binding Affinity (K_D) |

|---|---|

| PD-1 | 3.11 × 10⁻⁵ M |

| PD-L1 | 1.97 × 10⁻⁵ M |

Antioxidant and Anti-inflammatory Activities

Kaempferol and its derivatives, including KR, have demonstrated potent antioxidant properties. Studies have shown that KR can inhibit lipid peroxidation and cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that KR may provide protective effects against oxidative stress and inflammation-related diseases .

Antimicrobial Activity

Research indicates that KR possesses antimicrobial properties comparable to standard antibiotics like ciprofloxacin. It has shown effectiveness against various bacterial strains, making it a candidate for developing natural antimicrobial agents .

Glycosidase Inhibition

Kaempferol 7-O-rhamnoside has been identified as a potent inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. This inhibition may help regulate blood sugar levels and offers potential therapeutic applications in diabetes treatment .

Skin Whitening Effects

Recent studies have explored the skin-whitening effects of KR, particularly in inhibiting melanin production in melanoma cells. The compound showed significant potency without cytotoxicity, indicating its potential use in cosmetic formulations aimed at skin lightening .

Mécanisme D'action

Target of Action

Kaempferol 7-O-rhamnoside, also known as Alpha-Rhamnoisorobin or Kaempferol-7-rhamnoside, is a potent α-glucosidase activity inhibitor . It has been shown to inhibit PD-1/PD-L1 interaction, which is closely related to the impairment of T cell functions and the escape of cancer cells from immune surveillance .

Mode of Action

Kaempferol 7-O-rhamnoside interacts with its targets, primarily α-glucosidase and PD-1/PD-L1, to exert its effects. By inhibiting α-glucosidase, it can potentially be used for diabetes . The inhibition of PD-1/PD-L1 interaction prevents the impairment of T cell functions, thereby preventing cancer cells from escaping immune surveillance .

Biochemical Pathways

The compound affects multiple biochemical pathways. In the context of cancer, it alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . In the context of diabetes, it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism .

Pharmacokinetics

It is known that the lipophilicity of kaempferol facilitates its absorption by passive diffusion

Result of Action

The molecular and cellular effects of Kaempferol 7-O-rhamnoside’s action are diverse. In cancer cells, it inhibits cell growth and induces cell death . In the context of diabetes, it inhibits α-glucosidase activity, which can potentially help manage blood sugar levels . It has also been shown to improve liver function by promoting proliferation, ameliorating oxidative stress, and regulating FXR target genes .

Action Environment

The action, efficacy, and stability of Kaempferol 7-O-rhamnoside can be influenced by various environmental factors. For instance, gut microbiota can remove terminal saccharides from kaempferol glucosides, exposing the glucose for absorption by enterocytes

Analyse Biochimique

Biochemical Properties

Kaempferol 7-O-rhamnoside has been found to inhibit PD-1/PD-L1 protein-protein interaction (PPI), a key mechanism in immunological self-tolerance . This interaction involves various enzymes and proteins, and the inhibition of this interaction by Kaempferol 7-O-rhamnoside suggests that it may play a role in modulating immune responses .

Cellular Effects

In cellular contexts, Kaempferol 7-O-rhamnoside has been observed to block PD-1/PD-L1 activity, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of Kaempferol 7-O-rhamnoside involves direct inhibition of PD-1/PD-L1 interaction . This inhibition could potentially affect enzyme activity, alter gene expression, and disrupt binding interactions with other biomolecules .

Temporal Effects in Laboratory Settings

Its ability to inhibit PD-1/PD-L1 interaction suggests potential long-term effects on cellular function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'alpha-rhamnoisorobine peut être synthétisée par irradiation loin infrarouge (FIR) de feuilles de plantes, telles que celles de l'Hibiscus cannabinus. Le processus implique l'isolement du kaempférol et de ses rhamnosides, y compris l'alpha-rhamnoisorobine, par une série d'étapes de purification .

Méthodes de production industrielle : La production industrielle d'alpha-rhamnoisorobine implique généralement l'extraction et la purification à partir de sources végétales. Les feuilles sont soumises à une irradiation loin infrarouge, suivie d'une purification par des techniques telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : L'alpha-rhamnoisorobine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent facilitées par des réactifs et des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène (H₂O₂) est couramment utilisé comme oxydant.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) peuvent être utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les nucléophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec le peroxyde d'hydrogène peut conduire à la formation de dérivés oxydés de l'alpha-rhamnoisorobine .

Applications de recherche scientifique

L'alpha-rhamnoisorobine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les relations structure-activité des glycosides de flavonol.

Médecine : Exploré pour ses propriétés anti-inflammatoires et dépigmentantes potentielles.

Mécanisme d'action

L'alpha-rhamnoisorobine exerce ses effets par le biais de plusieurs voies moléculaires :

Neuroprotection : Il active la voie PI3-K/Akt, favorisant la survie cellulaire et inhibant l'apoptose.

Anti-inflammation : Le composé inhibe l'activité luciférase médiée par NF-κB, réduisant l'inflammation.

Dépigmentation : Il inhibe l'activité de la tyrosinase, conduisant à une réduction de la production de mélanine.

Comparaison Avec Des Composés Similaires

L'alpha-rhamnoisorobine est comparée à d'autres composés similaires, tels que :

Kaempférol : La forme aglycone de l'alpha-rhamnoisorobine, connue pour ses propriétés antioxydantes et anti-inflammatoires.

Kaempféritrine : Un di-rhamnoside de kaempférol, qui présente également des propriétés neuroprotectrices et anti-inflammatoires.

L'alpha-rhamnoisorobine se distingue par sa combinaison unique d'activités neuroprotectrices, anti-inflammatoires et dépigmentantes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .

Activité Biologique

Kaempferol 7-O-rhamnoside (KR) is a flavonoid glycoside derived from kaempferol, a widely recognized polyphenolic compound found in various plants. The biological activities of KR have been the subject of numerous studies, highlighting its potential therapeutic applications. This article synthesizes current research findings, including its anti-inflammatory, antioxidant, and potential anticancer properties, along with data from relevant case studies.

Chemical Structure and Properties

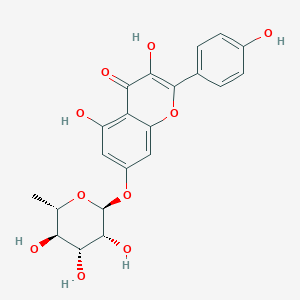

Kaempferol 7-O-rhamnoside is characterized by the presence of a rhamnose sugar moiety attached to the kaempferol backbone at the 7-position. This structural modification is crucial as it influences the compound's biological activity.

1. Anti-Inflammatory Effects

Research has demonstrated that KR exhibits significant anti-inflammatory properties. In a study assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, KR showed a dose-dependent reduction in NO levels. The inhibitory concentration (IC50) for KR was found to be approximately 90.3 μM , indicating its effectiveness in modulating inflammatory responses by suppressing inducible nitric oxide synthase (iNOS) mRNA expression .

| Compound | IC50 (μM) |

|---|---|

| Kaempferol | 90.3 ± 5.1 |

| Kaempferol 7-O-rhamnoside | 36.2 ± 3.3 |

| α-Rhamnoisorobin | 25.3 ± 0.1 |

2. Antioxidant Activity

KR has been shown to possess antioxidant properties, contributing to its protective effects against oxidative stress. It scavenges free radicals and reduces lipid peroxidation, thereby mitigating cellular damage . The antioxidant capacity is attributed to the hydroxyl groups present in the flavonoid structure, which enhance electron donation to free radicals.

3. Anticancer Potential

Recent studies have explored KR's role in cancer treatment, particularly its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays indicated that KR significantly reduced melanin production and inhibited tyrosinase activity in B16F10 melanoma cells, showcasing its potential as a skin-whitening agent with anticancer properties . The IC50 values for melanin inhibition were noted to be 134.8 μM , suggesting a strong therapeutic potential against melanoma.

The mechanisms underlying the biological activities of KR involve multiple pathways:

- NF-κB Pathway Inhibition : KR inhibits the NF-κB signaling pathway, reducing inflammatory cytokine production.

- PD-1/PD-L1 Interaction Blockade : Recent findings suggest that KR can inhibit the interaction between PD-1 and PD-L1 proteins, which are critical in immune evasion by tumors . This blockade may enhance T-cell responses against cancer cells.

Case Study 1: Inhibition of PD-1/PD-L1 Interaction

A study utilized competitive ELISA and biolayer interferometry to assess KR's effects on PD-1/PD-L1 interactions. Results indicated that KR significantly inhibited this interaction at non-cytotoxic concentrations, with a binding affinity of . This finding positions KR as a promising candidate for developing immune checkpoint inhibitors.

Case Study 2: Antioxidant Efficacy

In another investigation, KR was tested alongside other flavonoids for their antioxidant capacities using DPPH and ABTS assays. KR exhibited superior radical scavenging abilities compared to its counterparts, reinforcing its potential application in oxidative stress-related conditions .

Propriétés

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOUCSPWAGQND-GKLNBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174034 | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-89-8 | |

| Record name | Kaempferol-7-O-α-L-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL-7-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.